molecular formula C10H10N2O2 B6142371 2-(2H-indazol-2-yl)propanoic acid CAS No. 25174-53-2

2-(2H-indazol-2-yl)propanoic acid

Cat. No.: B6142371
CAS No.: 25174-53-2
M. Wt: 190.20 g/mol
InChI Key: RXUSAGANKMHYPS-UHFFFAOYSA-N
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Description

2-(2H-indazol-2-yl)propanoic acid is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions using specific reagents .

Industrial Production Methods

In an industrial setting, the production of 2-(2H-indazol-2-yl)propanoic acid may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-indazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2H-indazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . This inhibition can reduce inflammation and pain, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-indazol-2-yl)propanoic acid is unique due to its specific propanoic acid moiety, which can influence its biological activity and chemical reactivity. This distinct structure allows it to interact with different molecular targets compared to other indazole derivatives, potentially leading to unique applications in medicine and industry.

Properties

IUPAC Name

2-indazol-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(10(13)14)12-6-8-4-2-3-5-9(8)11-12/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUSAGANKMHYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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